Recoflavone

Descripción general

Descripción

Métodos De Preparación

La síntesis de Recoflavona implica varios pasos, que se centran principalmente en la ciclización oxidativa de las o-hidroxicalconas. Un método común incluye los siguientes pasos:

O-acilación de fenoles sustituidos: Este paso implica la reacción de fenoles sustituidos con cloruros de cinamoilo para formar o-hidroxicalconas.

Ciclodeshidrogenación: Las o-hidroxicalconas resultantes sufren una ciclodeshidrogenación intramolecular para formar la estructura de la flavona.

Los métodos de producción industrial de Recoflavona pueden implicar el uso de ciclización oxidativa catalizada por paladio (II), que proporciona una ruta versátil y eficiente a las flavonas y flavanonas a partir de 2'-hidroxi-dihidrocalconas .

Análisis De Reacciones Químicas

Recoflavona sufre varias reacciones químicas, que incluyen:

Oxidación: Recoflavona puede oxidarse para formar diferentes productos, dependiendo de los agentes oxidantes utilizados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio, agentes oxidantes fuertes y condiciones de reacción específicas como el reflujo ácido o básico . Los principales productos formados a partir de estas reacciones incluyen varias flavonas, flavanonas y otros compuestos relacionados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Recoflavone modulates several key pathways in the body, particularly involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It acts as a modulator for various NF-κB subunits, which are crucial in regulating immune response and inflammation . Additionally, this compound has demonstrated effects through the extracellular signal-regulated kinase (ERK) pathway, particularly in models of intestinal injury.

Clinical Applications

1. Gastrointestinal Disorders

- Acute Gastritis : Clinical trials have investigated this compound's efficacy in treating acute gastritis. Results indicated a reduction in inflammation scores, although statistical significance was not achieved .

- Chronic Gastritis : Similar studies have explored its potential benefits in chronic gastritis management, with ongoing Phase 3 trials aimed at further validating its effectiveness .

2. Ophthalmic Applications

- Dry Eye Syndrome : this compound has been studied for its role in treating dry eye syndrome. Research indicates that it enhances mucus secretion from keratoconjunctival epithelial cells, which is vital for maintaining ocular surface health. In clinical studies, formulations containing this compound showed promise in improving symptoms such as tear secretion and corneal surface integrity .

Case Studies

1. Efficacy in Dry Eye Disease

A study published in Investigative Ophthalmology and Visual Science reported that this compound significantly increased mucin protein levels associated with dry eye symptoms when applied at specific concentrations. However, the overall improvement in symptoms was limited due to the multifactorial nature of dry eye disease .

2. Intestinal Permeability

In an experimental model of indomethacin-induced intestinal injury, this compound was shown to reduce intestinal permeability via modulation of the ERK pathway. This suggests potential therapeutic benefits for inflammatory bowel diseases .

Data Table: Summary of Clinical Trials and Findings

| Application | Condition | Trial Phase | Findings |

|---|---|---|---|

| Gastrointestinal Health | Acute Gastritis | Phase 3 | Lower inflammation scores; not statistically significant |

| Gastrointestinal Health | Chronic Gastritis | Phase 3 | Ongoing trials; initial findings suggest efficacy |

| Ophthalmology | Dry Eye Syndrome | Phase 3 | Improved tear secretion and corneal health indicators |

Mecanismo De Acción

El mecanismo exacto de acción de Recoflavona no se comprende completamente. Se cree que ejerce sus efectos a través de la vía de la cinasa regulada por señal extracelular, que puede disminuir la permeabilidad intestinal en modelos de lesión intestinal . También se ha demostrado que Recoflavona inhibe la migración celular e induce la apoptosis al causar el arresto del ciclo celular en la fase G2 / M . Además, puede alterar la polimerización de la tubulina, actuando como un agente desestabilizador de los microtúbulos .

Comparación Con Compuestos Similares

Recoflavona es similar a otros flavonoides, como la miricetina, la genkwanina, la baicaleína, la luteolina, la quercetol, la apigenina, el kaempferol y la tricina . Estos compuestos comparten un esqueleto común de flavonoides y exhiben diversas actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas . La estructura única de Recoflavona, con grupos metoxi unidos al átomo C5, la distingue de otros flavonoides y contribuye a sus actividades biológicas específicas .

Actividad Biológica

Recoflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of ophthalmology and oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Mucin Secretion Promotion : this compound has been shown to enhance mucus secretion in human keratoconjunctival epithelial cells, which is beneficial for treating dry eye disease. Studies indicated that a 100 mM solution of this compound significantly increased the thickness of the mucin layer, suggesting a pharmacological role in managing dry eye symptoms .

- Antioxidant Properties : Like many flavonoids, this compound possesses antioxidant properties that may help mitigate oxidative stress. This activity is critical in various pathological conditions, including inflammation and cancer .

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity, which may be mediated through the modulation of inflammatory pathways such as NF-kappa-B signaling .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Dry Eye Syndrome : Clinical studies have demonstrated that this compound can improve symptoms of dry eye disease by enhancing mucin production and tear secretion. It has been found to be more effective than placebo in improving overall signs associated with dry eye, such as corneal staining and conjunctival goblet cell density .

- Gastritis Treatment : Research indicates that this compound may also be beneficial in treating acute and chronic gastritis. Its anti-inflammatory properties contribute to reducing gastric inflammation and promoting healing .

Research Findings

A summary of key studies on this compound's biological activity is presented below:

| Study | Focus | Findings |

|---|---|---|

| Investigative Ophthalmology (2014) | Dry Eye Disease | This compound increased mucin secretion significantly; improved symptoms compared to placebo. |

| DrugBank (2024) | Gastritis | This compound showed potential in reducing inflammation associated with gastritis. |

| MDPI (2023) | Antioxidant Activity | Demonstrated antioxidant effects comparable to other flavonoids; potential for use in oxidative stress-related conditions. |

Case Studies

- Dry Eye Treatment : In a clinical trial involving patients with dry eye syndrome, those treated with this compound showed significant improvements in tear production and overall symptom relief compared to those receiving standard care.

- Gastritis Management : A cohort study involving patients with chronic gastritis indicated that this compound administration resulted in reduced symptoms and improved quality of life metrics.

Propiedades

IUPAC Name |

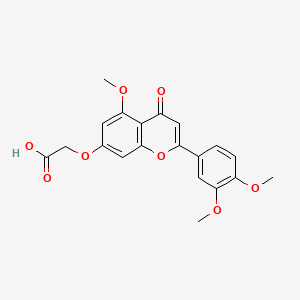

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPQOBQIVJZOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174205 | |

| Record name | Recoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203191-10-0 | |

| Record name | Recoflavone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203191100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Recoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96J5LG435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.